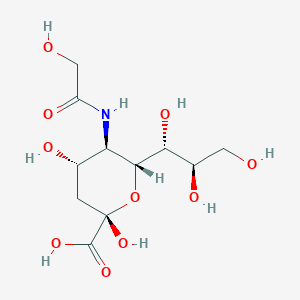

N-Glycolylneuraminic acid (Standard)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

N-Glycolylneuraminic acid (Neu5Gc) is a non-human sialic acid derivative that serves as an essential analytical standard in biopharmaceutical quality control and glycobiology. Due to a mutation in the CMAH gene, humans cannot synthesize Neu5Gc, making its presence in biotherapeutics—typically introduced via non-human mammalian expression systems like CHO or NS0 cells, or animal-derived media components—a highly immunogenic impurity. As a highly purified reference material, Neu5Gc enables the precise quantification of this critical quality attribute (CQA) in recombinant proteins, ensuring regulatory compliance, batch-to-batch reproducibility, and patient safety [1].

N-Acetylneuraminic acid (Neu5Ac) is the predominant human sialic acid and the closest structural analog to Neu5Gc, differing by only a single hydroxyl group on the N-acetyl moiety. However, Neu5Ac cannot be used as a substitute standard for Neu5Gc in procurement or analytical workflows. This structural difference alters the molecule's mass by exactly 16 Da and significantly shifts its chromatographic retention time, rendering Neu5Ac useless for calibrating instruments to quantify Neu5Gc impurities in mass spectrometry or HPLC assays. Furthermore, the extra hydroxyl group in Neu5Gc dictates unique biological recognition, triggering severe immunogenic responses in humans and serving as a specific receptor for distinct bacterial toxins, such as Subtilase cytotoxin (SubAB), which exhibit negligible binding to Neu5Ac [1].

Chromatographic Resolution for Biotherapeutic Impurity Profiling

In biopharmaceutical quality control, sialic acids are typically released, derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB), and analyzed via HPLC. Neu5Gc demonstrates a distinct, earlier elution profile compared to Neu5Ac, alongside a +16 Da mass shift in LC-MS workflows. This baseline resolution allows for the accurate, independent integration of Neu5Gc peaks down to picomole limits of detection, which is impossible if only a generic Neu5Ac standard is utilized for instrument calibration [1].

| Evidence Dimension | Chromatographic separation and mass shift |

| Target Compound Data | Distinct early retention time; exact +16 Da mass difference |

| Comparator Or Baseline | Neu5Ac (later retention time; -16 Da mass difference) |

| Quantified Difference | Baseline chromatographic resolution and 16 Da mass shift |

| Conditions | DMB-derivatized HPLC and LC-MS/MS impurity profiling |

Procurement of the exact Neu5Gc standard is mandatory to calibrate instruments for detecting immunogenic non-human sialic acid impurities in biotherapeutics.

Absolute Specificity in Pathogen Receptor Binding

Neu5Gc serves as the highly specific biological receptor for Subtilase cytotoxin (SubAB), an AB5 toxin secreted by Shiga toxigenic E. coli. SubAB binds to glycans terminating in α2,3-linked Neu5Gc with an affinity that is approximately 20 times higher than its affinity for α2,3-linked Neu5Ac. The presence of the extra hydroxyl group in Neu5Gc allows for critical hydrogen bonding and van der Waals interactions within the toxin's binding pocket that Neu5Ac cannot fulfill [1].

| Evidence Dimension | Toxin binding affinity (SubAB) |

| Target Compound Data | High affinity binding (Kd in the low micromolar range) |

| Comparator Or Baseline | Neu5Ac (~20-fold lower affinity or negligible binding) |

| Quantified Difference | 20-fold higher binding affinity for α2,3-linked Neu5Gc over Neu5Ac |

| Conditions | SubAB toxin binding assays to sialylated glycolipids/glycoproteins |

Validates Neu5Gc as the exclusive biologically relevant standard for developing assays, diagnostics, or inhibitors targeting SubAB and related zoonotic pathogens.

Immunogenic Recognition and Antibody Profiling

Because humans do not synthesize Neu5Gc, dietary incorporation or biotherapeutic exposure elicits a strong, specific immune response. Human serum contains circulating anti-Neu5Gc antibodies that specifically recognize Neu5Gc-epitopes but exhibit virtually no cross-reactivity with the structurally identical Neu5Ac-epitopes. Consequently, Neu5Gc must be procured to construct accurate glycan microarrays or ELISA plates for profiling human immunogenicity, as substituting Neu5Ac will yield false-negative results [1].

| Evidence Dimension | Antibody cross-reactivity and recognition |

| Target Compound Data | Strong, specific binding by human anti-Neu5Gc circulating antibodies |

| Comparator Or Baseline | Neu5Ac (No cross-reactivity/binding by anti-Neu5Gc antibodies) |

| Quantified Difference | Absolute specificity in human antibody recognition |

| Conditions | Glycan microarray and ELISA screening of human serum |

Essential for clinical and research laboratories manufacturing diagnostic tools to assess patient immune responses to animal-derived biomaterials or red meat-heavy diets.

Biopharmaceutical Critical Quality Attribute (CQA) Monitoring

Neu5Gc is utilized as a primary quantitative reference standard in DMB-HPLC and LC-MS/MS workflows to detect trace non-human sialic acid contamination in monoclonal antibodies and recombinant proteins produced in non-human cell lines (e.g., CHO, NS0). Its distinct mass and retention time ensure regulatory compliance and prevent immunogenic batch failures [1].

Development of Diagnostic Glycan Microarrays

Due to its unique immunogenicity in humans, Neu5Gc is procured to functionalize microarray slides and ELISA plates. These tools are critical for quantifying circulating anti-Neu5Gc antibodies in human serum, aiding research into diet-induced inflammation, cancer biomarkers, and xenotransplantation rejection [2].

Host-Pathogen Interaction and Toxin Assays

Neu5Gc is the required biochemical standard for studying pathogens that specifically exploit non-human sialic acids. It is used in binding assays and inhibitor screening for Subtilase cytotoxin (SubAB), which exhibits a 20-fold higher affinity for Neu5Gc over the human Neu5Ac analog [3].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

N-Hydroxypiperidine

Dates

Explore Compound Types